N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide
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Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide is a compound that features a benzotriazole moiety, which is known for its versatile applications in various fields such as medicinal chemistry, material sciences, and organic synthesis. Benzotriazole derivatives are recognized for their stability and ability to participate in a wide range of chemical reactions, making them valuable in the development of pharmaceuticals, agrochemicals, and other industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide typically involves the reaction of 1H-benzotriazole with 2-bromo-2-methylpropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce the corresponding amine .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzotriazol-1-yl)acetonitrile
- 1H-Benzotriazole-1-methanol
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) .
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the benzotriazole moiety enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8(2)12(13-9(3)17)16-11-7-5-4-6-10(11)14-15-16/h4-8,12H,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXAFEBEIRNGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)C)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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